molecular formula C26H30BrN3O4 B11084800 ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11084800
M. Wt: 528.4 g/mol
InChI Key: IFPFZHSJZLXGCS-UHFFFAOYSA-N
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Description

ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indole core, followed by the introduction of the bromine atom, the piperazine moiety, and the ester group. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-(ACETYLOXY)-2-[(4-BENZYLPIPERAZINO)METHYL]-6-BROMO-1-METHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H30BrN3O4

Molecular Weight

528.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methylindole-3-carboxylate

InChI

InChI=1S/C26H30BrN3O4/c1-4-33-26(32)25-20-14-24(34-18(2)31)21(27)15-22(20)28(3)23(25)17-30-12-10-29(11-13-30)16-19-8-6-5-7-9-19/h5-9,14-15H,4,10-13,16-17H2,1-3H3

InChI Key

IFPFZHSJZLXGCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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